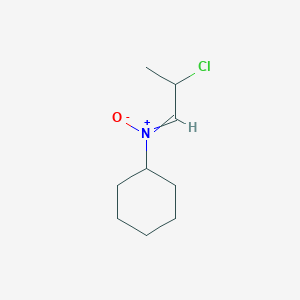
2-Chloro-N-cyclohexylpropan-1-imine N-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 2-Chloro-N-cyclohexylpropan-1-imine N-oxide typically involves the oxidation of the corresponding amine. One common method is the Cope Elimination, where a tertiary amine is treated with hydrogen peroxide and a base to form the N-oxide . The reaction conditions often include the use of a strong hydroxide base and temperatures around 160°C to induce the elimination reaction .
Análisis De Reacciones Químicas
2-Chloro-N-cyclohexylpropan-1-imine N-oxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: It can be reduced back to the corresponding amine.
Substitution: The chlorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation and various reducing agents for reduction . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-Chloro-N-cyclohexylpropan-1-imine N-oxide has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: The compound can be used in biochemical studies to investigate the effects of amine oxides on biological systems.
Industry: Used in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of 2-Chloro-N-cyclohexylpropan-1-imine N-oxide involves its role as an oxidizing agent. The N-oxide functional group can participate in redox reactions, influencing the molecular targets and pathways involved. The compound’s effects are mediated through its interactions with other molecules, leading to changes in their chemical structure and activity .
Comparación Con Compuestos Similares
2-Chloro-N-cyclohexylpropan-1-imine N-oxide can be compared with other amine oxides, such as:
N-Methylmorpholine N-oxide: Another commonly used amine oxide with similar oxidizing properties.
Trimethylamine N-oxide: Known for its role in biological systems and as an osmolyte.
Pyridine N-oxide: Used in organic synthesis and as a ligand in coordination chemistry.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and reactivity .
Propiedades
Número CAS |
37898-42-3 |
|---|---|
Fórmula molecular |
C9H16ClNO |
Peso molecular |
189.68 g/mol |
Nombre IUPAC |
2-chloro-N-cyclohexylpropan-1-imine oxide |
InChI |
InChI=1S/C9H16ClNO/c1-8(10)7-11(12)9-5-3-2-4-6-9/h7-9H,2-6H2,1H3 |
Clave InChI |
HTOPNYMGDPNMOC-UHFFFAOYSA-N |
SMILES canónico |
CC(C=[N+](C1CCCCC1)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


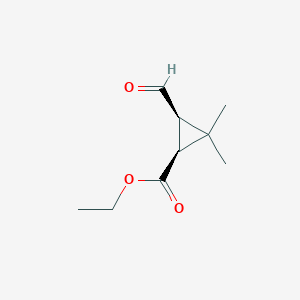
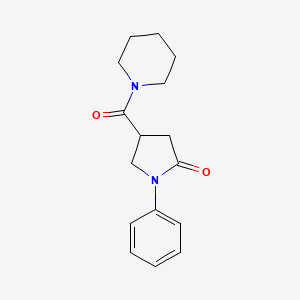

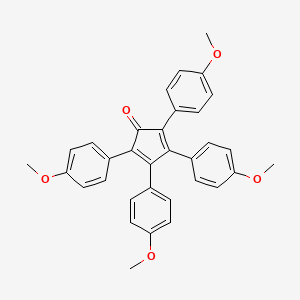
![3-[4-(Dodecyloxy)-3-methoxyphenyl]prop-2-enoic acid](/img/structure/B14665212.png)
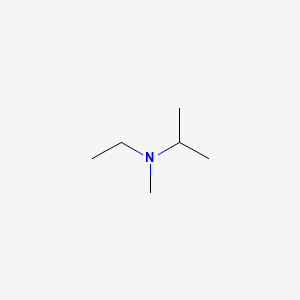

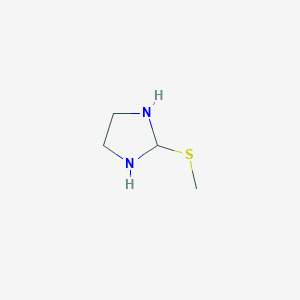
![1-[(2R,4S,5S)-4-Fluoro-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14665241.png)
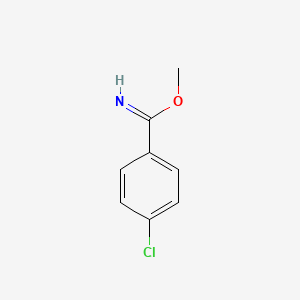

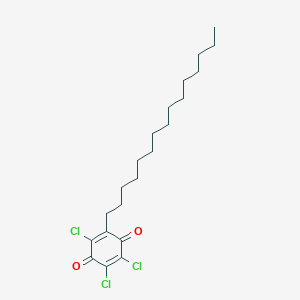
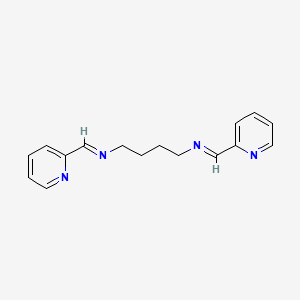
![S-[(4-Nitrophenyl)(diphenyl)methyl] benzenecarbothioate](/img/structure/B14665277.png)
